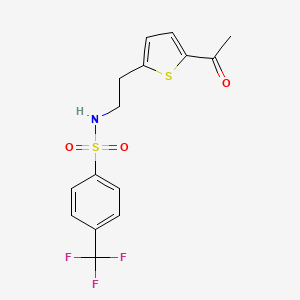

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

説明

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene ring and a thiophene-based ethyl side chain. The 5-acetylthiophen-2-yl moiety introduces a heterocyclic component, which may influence solubility, pharmacokinetics, and interactions with target receptors.

特性

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO3S2/c1-10(20)14-7-4-12(23-14)8-9-19-24(21,22)13-5-2-11(3-6-13)15(16,17)18/h2-7,19H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPOXPRPMHVJQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.

Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Ethyl Chain: The ethyl chain can be added through a Grignard reaction, where an ethyl magnesium bromide reacts with the thiophene derivative.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of the thiophene ring.

Reduction: Lithium aluminum hydride or sodium borohydride for reduction of the acetyl group.

Substitution: Nucleophiles such as amines or thiols for substitution reactions on the trifluoromethyl group.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of the acetyl group to an alcohol.

Substitution: Formation of substituted thiophene derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide exhibit promising anticancer properties. For instance, thiosemicarbazone derivatives have been shown to inhibit cathepsin L, an enzyme implicated in cancer metastasis. The inhibition of this enzyme can significantly reduce the invasive potential of cancer cells, as demonstrated in studies where specific analogues displayed low IC50 values against various cancer cell lines .

Antimicrobial Properties

Compounds containing the trifluoromethyl group are often evaluated for their antimicrobial activity. Studies have shown that similar sulfonamide derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell death .

Materials Science

Polymer Chemistry

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide can be utilized as a building block in the synthesis of advanced polymer materials. Its sulfonamide group enhances solubility and thermal stability, making it suitable for applications in high-performance coatings and membranes. Research has demonstrated that incorporating such compounds into polymer matrices can improve mechanical properties and resistance to environmental degradation .

Environmental Applications

Water Treatment

The compound's ability to interact with various contaminants makes it a candidate for water treatment applications. Its structural features allow for selective binding with heavy metals and organic pollutants, facilitating their removal from contaminated water sources. Studies have highlighted the efficacy of similar sulfonamide compounds in adsorbing toxic substances from aqueous solutions .

Data Tables

Case Studies

- Anticancer Study : A series of thiosemicarbazone analogues were synthesized and evaluated for their inhibitory effects on cathepsin L. The most potent inhibitors showed IC50 values in the nanomolar range, significantly reducing the invasive potential of breast cancer cells in vitro .

- Water Treatment Research : A study focused on the adsorption capacity of sulfonamide derivatives for removing heavy metals from wastewater demonstrated high efficiency. The results indicated that modifications to the compound structure could enhance adsorption rates by up to 40% compared to untreated samples .

- Polymer Development : Research into the incorporation of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide into polyvinyl chloride (PVC) matrices revealed improved thermal stability and mechanical strength, making it suitable for use in harsh environments .

作用機序

The mechanism by which N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its application:

Medicinal Chemistry: It may inhibit specific enzymes or receptors, modulating biological pathways involved in disease processes.

Materials Science: The compound’s electronic properties facilitate charge transfer processes, making it effective in electronic devices.

類似化合物との比較

Research Implications and Gaps

- Pharmacological Potential: The target compound’s structure aligns with sulfonamides investigated for enzyme inhibition (e.g., carbonic anhydrase, kinases) .

- Synthetic Challenges : The acetyl-thiophene ethyl side chain requires multi-step synthesis, contrasting with simpler analogs (e.g., Alfa catalog ).

- Data Limitations : Melting points, IC₅₀ values, and in vivo efficacy data for the target compound are absent in the provided evidence, necessitating further experimental validation.

生物活性

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and antitumor effects.

Mechanisms of Biological Activity

The biological activity of sulfonamides often stems from their ability to inhibit specific enzymes or pathways. In the case of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide, several mechanisms have been proposed based on related compounds:

- Inhibition of Carbonic Anhydrase : Similar compounds have shown inhibitory effects on carbonic anhydrase, an enzyme critical in various physiological processes including respiration and acid-base balance.

- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. They function by mimicking para-aminobenzoic acid (PABA), thus inhibiting folate synthesis in bacteria.

- Antitumor Properties : Some analogs exhibit cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings and Case Studies

Recent studies have explored the biological activity of related compounds, providing insights into the potential efficacy of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide.

Table 1: Summary of Biological Activities

Case Study: β-cell Protection

A study on similar compounds demonstrated significant protection against endoplasmic reticulum (ER) stress in pancreatic β-cells. The compound WO5m exhibited an EC50 of approximately 0.1 µM, indicating potent protective effects against apoptosis induced by ER stressors such as thapsigargin and brefeldin A . This suggests that N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide could have similar protective properties.

Antimicrobial Studies

Research involving thiosemicarbazone derivatives, which share structural similarities with our compound, indicated that these compounds could induce mitochondrial dysfunction leading to cell death in cancer cell lines . This underscores the potential for N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide to exhibit antimicrobial and antitumor activities.

Q & A

Q. What are the key considerations for synthesizing N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide?

The synthesis typically involves coupling the sulfonamide core with functionalized thiophene derivatives. A general approach includes:

- Sulfonylation : Reacting 4-(trifluoromethyl)benzenesulfonyl chloride with a primary amine (e.g., 2-(5-acetylthiophen-2-yl)ethylamine) in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

- Yield optimization : Reaction temperature (0–5°C for sulfonylation) and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) are critical to minimize side products like disubstituted sulfonamides .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of the trifluoromethyl group (¹⁹F NMR: δ -63 to -65 ppm) and acetylthiophene protons (¹H NMR: δ 2.5–2.7 ppm for acetyl CH₃, δ 6.8–7.1 ppm for thiophene protons) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₅F₃N₂O₃S₂: ~412.05).

- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. What solvents and conditions are optimal for solubility studies?

The trifluoromethyl group enhances lipophilicity, but the sulfonamide moiety introduces polarity.

- Preferred solvents : DMSO (for stock solutions), ethanol, or acetonitrile for in vitro assays.

- Aqueous solubility : Test in phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 to mimic physiological conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Focus on modifying key substituents:

- Thiophene moiety : Replace the acetyl group with other electron-withdrawing groups (e.g., nitro, cyano) to modulate electronic effects .

- Sulfonamide linker : Vary the ethyl spacer length (e.g., propyl vs. ethyl) to assess steric effects on target binding .

- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., carbonic anhydrase) or receptor-binding studies (e.g., beta-adrenergic receptors) .

Q. What mechanistic insights explain contradictory biological activity data in sulfonamide derivatives?

Contradictions may arise from:

- Off-target effects : Use competitive binding assays (e.g., radioligand displacement) to confirm specificity .

- Metabolic stability : Conduct liver microsome assays to identify metabolites (e.g., acetylthiophene hydrolysis) that alter activity .

- pH-dependent activity : Test enzyme inhibition at varying pH levels (5.0–8.0) to account for sulfonamide ionization .

Q. How can researchers validate the compound’s stability under experimental conditions?

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : Expose to UV light (λ = 254 nm) for 24 hours and monitor degradation via HPLC .

- Long-term storage : Store at -20°C under argon, with stability assessed monthly via NMR and mass spectrometry .

Q. What advanced analytical methods resolve spectral overlaps in structural characterization?

Q. How can in silico modeling predict pharmacokinetic properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。